

# Application of Tedisamil in Isolated Rabbit Heart Preparations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tedisamil** is a potent antiarrhythmic agent known for its ability to block multiple potassium channels in the heart.[1][2] This action prolongs the cardiac action potential and effective refractory period, making it a subject of interest for the treatment of various arrhythmias.[1][2] The isolated rabbit heart, maintained via Langendorff perfusion, serves as an excellent ex vivo model to study the direct electrophysiological effects of pharmacological agents like **Tedisamil**, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for investigating the effects of **Tedisamil** on isolated rabbit heart preparations.

## **Data Presentation**

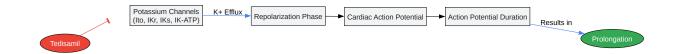
The following table summarizes the dose-dependent effect of **Tedisamil** on the ventricular effective refractory period (VRP) in isolated rabbit hearts.



Tedisamil Concentration (μM)	Ventricular Effective Refractory Period (VRP) (ms)
0 (Baseline)	120 ± 18
1	155 ± 19
3	171 ± 20
10	205 ± 14
Data is presented as mean ± standard deviation.[3]	

# Signaling Pathway of Tedisamil in Cardiomyocytes

**Tedisamil** exerts its antiarrhythmic effect primarily by blocking several key potassium channels involved in the repolarization phase of the cardiac action potential. This multi-channel blockade leads to a prolongation of the action potential duration.



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Caption: Mechanism of **Tedisamil** Action.

# Experimental Protocols Langendorff Isolated Rabbit Heart Preparation

This protocol describes the isolation and perfusion of a rabbit heart for electrophysiological studies.

Materials:



- New Zealand White rabbit (2-3 kg)
- Pentobarbital sodium (anesthetic)
- Heparin
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
- Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
- Surgical instruments (scissors, forceps, etc.)
- Suture thread

#### Procedure:

- Anesthetize the rabbit with an appropriate dose of pentobarbital sodium.
- Administer heparin to prevent blood clotting.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
- Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus.
- Secure the aorta to the cannula with a suture.
- Initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C. The perfusion pressure should be maintained at 60-80 mmHg.
- Allow the heart to stabilize for a period of 20-30 minutes, during which it should be continuously perfused with fresh, oxygenated Krebs-Henseleit solution.

## Administration of Tedisamil



### Materials:

- Stock solution of **Tedisamil** of known concentration
- Krebs-Henseleit solution
- Infusion pump

#### Procedure:

- Prepare different concentrations of **Tedisamil** by diluting the stock solution in Krebs-Henseleit solution.
- Following the stabilization period, switch the perfusion to the Krebs-Henseleit solution containing the desired concentration of **Tedisamil**.
- Alternatively, Tedisamil can be administered as a bolus injection into the perfusion line just above the aortic cannula. For example, a 0.3 ml bolus of 10 mM Tedisamil has been used to terminate ventricular fibrillation.
- Allow the heart to equilibrate with the drug for a sufficient period (e.g., 15-20 minutes) before recording electrophysiological parameters.
- To study dose-dependent effects, start with the lowest concentration and progressively increase to higher concentrations, allowing for an equilibration period at each concentration.

## **Monophasic Action Potential (MAP) Recording**

This protocol outlines the procedure for recording monophasic action potentials from the epicardial surface of the isolated rabbit heart.

#### Materials:

- MAP catheter/electrode
- Amplifier and recording system
- Faraday cage (to reduce electrical noise)



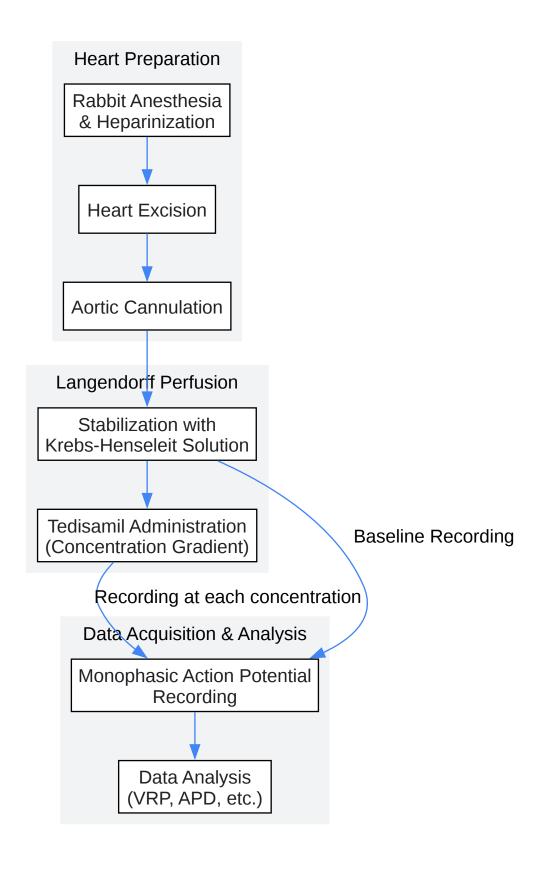
### Procedure:

- Carefully position the MAP electrode on the epicardial surface of the left or right ventricle.
- Apply gentle but firm pressure to the electrode against the tissue. This is crucial for obtaining a stable and high-quality MAP signal.
- Connect the MAP electrode to a high-input impedance amplifier.
- The signal should be filtered to remove high-frequency noise.
- Record the MAP signals at a baseline (before drug administration) and then during perfusion with different concentrations of **Tedisamil**.
- Analyze the recorded MAPs to determine parameters such as action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP). The ERP is determined by delivering programmed electrical stimuli and observing the longest coupling interval that fails to elicit a propagated response.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for studying the effects of **Tedisamil** on an isolated rabbit heart preparation.





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Caption: Experimental Workflow.



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## References

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